Methyl 4-methylpiperidine-3-carboxylate Hydrochloride
Description
Methyl 4-methylpiperidine-3-carboxylate hydrochloride (CAS: 1009376-67-3) is a piperidine derivative characterized by a methyl ester group at position 3 and a methyl substituent at position 4 of the piperidine ring. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound is typically stored at 2–8°C under an inert atmosphere to maintain stability, reflecting its sensitivity to environmental degradation .
Properties
IUPAC Name |
methyl 4-methylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATUSYOQNXADOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-63-7 | |
| Record name | 3-Piperidinecarboxylic acid, 4-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalytic Oxidation-Reduction Method
The first approach, adapted from CN102887854B, involves a two-step oxidation-reduction sequence starting from substituted picoline derivatives.
Step 1: Oxidation of 4-Picoline-2-Carboxylic Acid Ethyl Ester
4-Picoline-2-carboxylic acid ethyl ester is oxidized using hydrogen peroxide (30%) and phospho-molybdic acid as a catalyst. The reaction proceeds at 70–80°C for 4–8 hours, yielding 4-picoline-2-carboxylic acid ethyl ester oxynitride (92% yield). Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Phospho-molybdic acid |
| Oxidizing Agent | H₂O₂ (30%) |
| Temperature | 70–80°C |
| Reaction Time | 4–8 hours |
| Yield | 92% |
Step 2: Reduction to Piperidine Carboxylate
The oxynitride intermediate is reduced using 10% palladium on carbon (Pd/C) and formic acid in methanol. At 50°C and atmospheric pressure, the reaction achieves 76–79% yield after recrystallization. The use of ethanol/ethyl acetate for purification ensures high purity (>98%).
Hydrolysis-Esterification-Isomer Separation Method
CN108047125A outlines a multi-step route starting from 4-methyl-2-cyanopiperidine:
Step 1: Hydrolysis to Carboxylic Acid Hydrochloride
Refluxing 4-methyl-2-cyanopiperidine with 6N hydrochloric acid yields 4-methyl-2-piperidinecarboxylic acid hydrochloride.
Step 2: Esterification with Ethanol
Thionyl chloride (SOCl₂) in anhydrous ethanol facilitates esterification, producing 4-methyl-2-ethyl piperidinecarboxylate hydrochloride (44% combined yield for Steps 2–3).
Step 3: Isomer Separation
A methyl tert-butyl ether/ethanol solvent system enables selective crystallization of trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride, achieving >95% diastereomeric excess.
Step 4: Chiral Resolution with L-Tartaric Acid
Resolution using L-tartaric acid in acetone/ethanol yields enantiomerically pure (2R,4R)-4-methylpiperidine-2-ethyl carboxylate (40% yield, >98% ee).
Comparative Analysis of Methodologies
Efficiency and Scalability
- Catalytic Oxidation-Reduction : Higher yields (76–92%) and fewer steps make this method scalable for industrial production. However, handling hydrogen peroxide and Pd/C requires rigorous safety protocols.
- Hydrolysis-Esterification : Lower yields (40–44%) but superior stereochemical control via crystallization and resolution. Suitable for small-scale enantioselective synthesis.
Cost and Resource Considerations
| Factor | Catalytic Method | Hydrolysis-Esterification |
|---|---|---|
| Catalyst Cost | Moderate (Pd/C) | Low (L-tartaric acid) |
| Solvent Complexity | Methanol/ethyl acetate | MTBE/ethanol |
| Byproduct Management | H₂O (benign) | SOCl₂ derivatives |
Optimization Strategies for Methyl 4-Methylpiperidine-3-Carboxylate
Regioselective Functionalization
Synthesizing the 3-carboxylate isomer necessitates modified starting materials. For example, 3-cyano-4-methylpiperidine could undergo hydrolysis and esterification, though no direct precedents exist. Computational modeling (e.g., DFT) may predict optimal reaction pathways for carboxyl group introduction at the 3-position.
Stereochemical Control
Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) could bypass resolution steps, enhancing efficiency. For instance, reducing a prochiral ketone precursor might directly yield the desired (R,R)-configuration.
Challenges and Limitations
- Positional Isomerism : Current methods prioritize 2-carboxylates; synthesizing the 3-isomer demands novel ring-functionalization strategies.
- Resolution Efficiency : L-tartaric acid resolution achieves high ee but suffers from yield loss during recrystallization.
- Pd/C Recovery : Recycling Pd/C in large-scale reductions remains economically and environmentally challenging.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 4-methylpiperidine-3-carboxylate hydrochloride is primarily utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows it to serve as an intermediate in the production of pharmaceuticals and fine chemicals.
Synthetic Routes
The synthesis of this compound typically involves chiral starting materials to ensure the desired stereochemistry. A common method includes:
- Reaction with Methyl Iodide : This is performed in the presence of a base like sodium hydride under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production
In industrial settings, large-scale synthesis often employs continuous flow reactors to enhance efficiency and scalability. The optimization of reaction conditions can lead to higher yields and purities, making it suitable for commercial applications.
The biological activity of this compound has garnered attention for its potential therapeutic properties.
Neuropharmacological Applications
Research indicates that derivatives of piperidine can interact with neurotransmitter systems, particularly:
- GABA Transport Inhibition : Studies have shown that this compound can inhibit the GABA transporter mGAT4, leading to increased GABA levels in the synaptic cleft. This mechanism is essential for developing treatments for neurological disorders such as epilepsy and anxiety disorders.
Anticancer Activity
Some studies suggest that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
- A study demonstrated that certain piperidine-based compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin.
GABA Transporter Studies
Research has focused on the role of this compound in modulating GABAergic signaling, which is crucial for maintaining neuronal excitability and preventing seizures.
Anticancer Research
Several studies have highlighted the anticancer potential of piperidine derivatives:
- One study reported that specific piperidine compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as novel anticancer agents.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as a building block for synthesizing complex organic molecules |
| Neuropharmacology | Inhibits GABA transporters, potentially aiding in treating epilepsy and anxiety |
| Anticancer Research | Exhibits cytotoxic effects against various cancer cell lines |
| Pharmaceutical Development | Serves as an intermediate in the synthesis of therapeutic agents |
Mechanism of Action
The mechanism of action of Methyl 4-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 4-methylpiperidine-3-carboxylate hydrochloride with structurally analogous piperidine derivatives, emphasizing substituent patterns, physical properties, and applications:
Structural and Functional Differences
- Substituent Position : The target compound’s 4-methyl group distinguishes it from analogs like Methyl 5-methylpiperidine-3-carboxylate hydrochloride (5-methyl) and Methyl 4-oxopiperidine-3-carboxylate hydrochloride (4-oxo). Positional changes significantly alter steric and electronic properties, affecting reactivity and biological activity .
- Stereochemistry : The (3R,4R)-isomer of the target compound is explicitly synthesized and characterized, underscoring its role in enantioselective synthesis . In contrast, other analogs (e.g., Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride) lack stereochemical data in the evidence.
- Functional Groups: The difluoro substituents in Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride enhance metabolic stability, making it valuable in medicinal chemistry .
Biological Activity
Methyl 4-methylpiperidine-3-carboxylate hydrochloride, a derivative of piperidine, is gaining attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C7H14ClNO2
- CAS Number : 164323-84-6
- Physical Properties : The hydrochloride form enhances solubility and bioavailability, making it suitable for various biological applications.
The compound interacts with neurotransmitter systems, particularly through:
- GABA Transport Inhibition : Research indicates that this compound can inhibit the GABA transporter mGAT4. This inhibition leads to increased GABA levels in the synaptic cleft, which is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders.
Neuropharmacological Applications
Piperidine derivatives, including this compound, have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems effectively. The following key activities have been identified:
- GABAergic Activity : Enhances GABAergic transmission, which may help in managing anxiety and seizure disorders.
- Anticancer Activity : Some studies suggest that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, certain piperidine-based compounds were shown to induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin.
GABA Transporter Studies
A study highlighted the compound's ability to inhibit GABA transporters, leading to elevated GABA concentrations. This mechanism is being explored for its therapeutic potential in treating conditions such as:
- Epilepsy
- Anxiety Disorders
Anticancer Research
Research has demonstrated that this compound has cytotoxic properties against various cancer cell lines. A notable study showed:
- Cytotoxicity Against Hypopharyngeal Tumor Cells : The compound induced apoptosis more effectively than conventional chemotherapeutics.
Comparative Biological Activity Table
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| GABA Transport Inhibition | Increases synaptic GABA levels | |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Neuropharmacological Applications | Modulates neurotransmitter systems |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-methylpiperidine-3-carboxylate Hydrochloride, and how can reaction parameters be optimized?
- Methodology :
- Route Selection : Start with a piperidine scaffold. Introduce the methyl group at position 4 via alkylation or reductive amination. Carboxylation at position 3 can be achieved using esterification (e.g., methyl chloroformate). Hydrochloride salt formation typically involves acidification with HCl in a polar solvent (e.g., ethanol) .
- Optimization :
- Catalysts : Test palladium or nickel catalysts for hydrogenation steps.
- Temperature : Conduct reactions at 0–5°C for esterification to minimize side products.
- Solvents : Use anhydrous THF or dichloromethane to avoid hydrolysis.
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and confirm yield via gravimetric analysis.
Q. Which analytical techniques are most reliable for verifying the purity and structure of this compound?
- Techniques :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 60:40); retention time ~8.2 min. Purity ≥98% is acceptable for most studies .
- NMR : Key signals include:
- ¹H NMR (D2O) : δ 3.70 (s, 3H, COOCH3), δ 3.15–3.45 (m, piperidine protons), δ 1.45 (s, 3H, CH3).
- ¹³C NMR : δ 172.5 (C=O), 54.8 (COOCH3), 45.2 (piperidine carbons) .
- Mass Spectrometry : ESI-MS (m/z): [M+H]+ calc. 188.2, observed 188.1.
- Validation : Cross-reference with certified reference standards (e.g., USP/EP guidelines) .
Q. What safety protocols are essential when handling this compound, given its physicochemical hazards?
- Hazard Profile :
- Oral Toxicity : LD50 (rat) ~300 mg/kg (similar to piperidine derivatives) .
- Skin/Irritation : Use nitrile gloves; avoid direct contact (potential irritant) .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data (e.g., unexpected NMR shifts) during structural characterization?
- Troubleshooting :
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (SHELXL software for refinement) .
- Dynamic Effects : Consider conformational flexibility (e.g., chair vs. boat piperidine forms) using VT-NMR (variable temperature) .
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., methyl ester hydrolysis) .
Q. What experimental strategies are effective for assessing the compound’s stability under physiological or extreme conditions?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC (e.g., half-life at pH 7.4: ~48 hrs) .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Degradation Pathways :
- Hydrolysis : Ester cleavage in acidic/basic conditions.
- Oxidation : Test under H2O2 exposure; add antioxidants (e.g., BHT) if needed.
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- In Silico Approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
